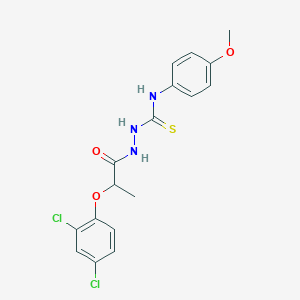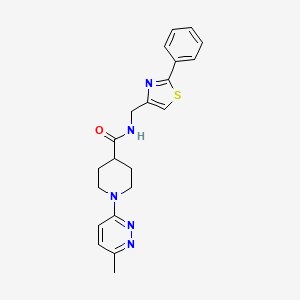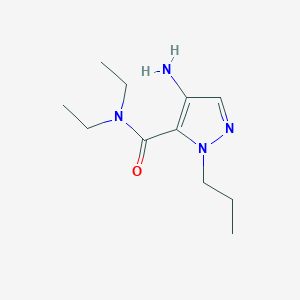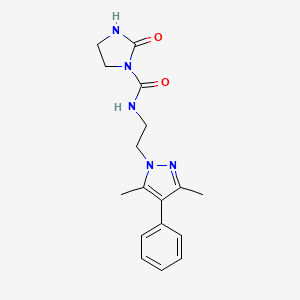![molecular formula C22H26N4O3 B2674607 N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034595-20-3](/img/structure/B2674607.png)
N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of tetrahydroquinazoline . Tetrahydroquinazoline derivatives have been studied for their potential biological activities .
Synthesis Analysis
Tetrahydroquinazoline derivatives can be synthesized and characterized using various spectral techniques . The general procedure for the synthesis involves stirring a mixture of tetrahydroquinazoline derivative, corresponding amine, and DIPEA in ethanol for 24 hours .Molecular Structure Analysis
The molecular structure of tetrahydroquinazoline derivatives can be analyzed using spectral techniques such as 1H and 13C NMR, LCMS, and IR .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of tetrahydroquinazoline derivatives typically involve the reaction of a tetrahydroquinazoline derivative with a corresponding amine .Physical And Chemical Properties Analysis
The physical and chemical properties of tetrahydroquinazoline derivatives can be analyzed using various techniques, including NMR and LCMS .Scientific Research Applications
Synthesis and Characterization of Novel Compounds
Researchers have synthesized a range of novel compounds derived from structures similar to "N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide," focusing on their potential as therapeutic agents. These compounds are characterized using various spectral techniques, indicating their suitability for further biological evaluation (Selvakumar & Elango, 2017).
Pharmacological Applications
Studies have shown that derivatives of quinazolin-4-yl)piperidine exhibit significant biological activities, including antibacterial properties. The research emphasizes the importance of the quinazoline nucleus and its derivatization for developing new pharmacologically active compounds (Selvakumar & Elango, 2017).
Anticancer Activity
Compounds structurally related to "N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide" have been explored for their potential anticancer activity. The synthesis and characterization of amino- and sulfanyl-derivatives of benzoquinazolinones have been investigated, with some derivatives showing significant anticancer activity, highlighting the therapeutic potential of these compounds (Nowak et al., 2015).
Antimicrobial Activity
Derivatives of the compound have been synthesized and evaluated for their antimicrobial activity against various bacterial strains, demonstrating the potential of these compounds in addressing antibiotic resistance and the development of new antimicrobial agents (Babu, Srinivasulu, & Kotakadi, 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c27-22(20-13-28-18-7-3-4-8-19(18)29-20)25-15-9-11-26(12-10-15)21-16-5-1-2-6-17(16)23-14-24-21/h3-4,7-8,14-15,20H,1-2,5-6,9-13H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMMNPISERIEMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4COC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-dimethyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B2674524.png)

![6-[[5-butan-2-ylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2674529.png)

![2-(3-(indolin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2674531.png)
![8-ethoxy-2-(4-ethylphenyl)-1,4-dihydrochromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2674533.png)
![N-(3-nitrophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2674534.png)
![2-Oxa-7-azaspiro[3.5]nonane hemioxalate](/img/structure/B2674537.png)




![7-Fluoro-3-[[1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2674545.png)
